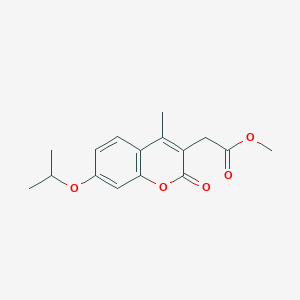
methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, also known as MIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and inflammation. It has also been shown to inhibit the activity of certain proteins involved in cancer cell proliferation and migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in agriculture.
实验室实验的优点和局限性
One of the main advantages of using methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate in lab experiments is its ability to penetrate cell membranes, making it a potential candidate for drug delivery systems. However, this compound is a relatively new compound, and its properties and applications are still being studied. Additionally, this compound is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive.
未来方向
There are several potential future directions for research on methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. One direction is to further investigate its potential use as a drug delivery system, particularly for the treatment of cancer. Another direction is to explore its potential use in agriculture as an insecticide and fungicide. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be synthesized using a multi-step process that involves the condensation of 4-methylcoumarin and isopropyl acetoacetate followed by the esterification of the resulting intermediate with methanol and acetic anhydride. The final product is obtained after purification through column chromatography.
科学研究应用
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, this compound has been studied for its insecticidal and fungicidal properties. In material science, this compound has been used as a building block for the synthesis of complex organic molecules.
属性
IUPAC Name |
methyl 2-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)20-11-5-6-12-10(3)13(8-15(17)19-4)16(18)21-14(12)7-11/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDNACJNNNZBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
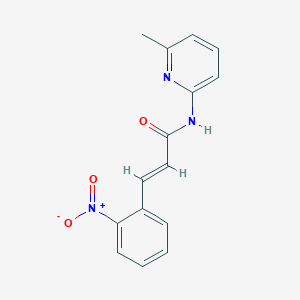
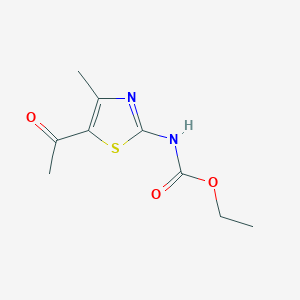
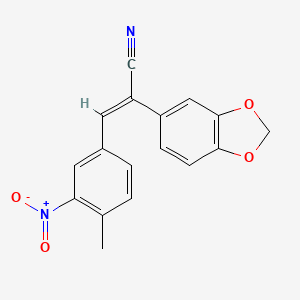
![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)
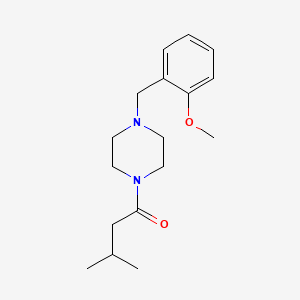
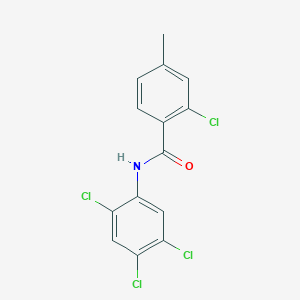
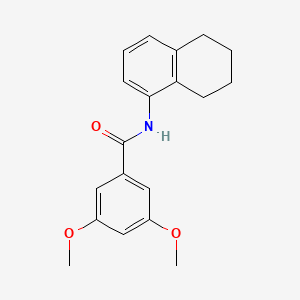
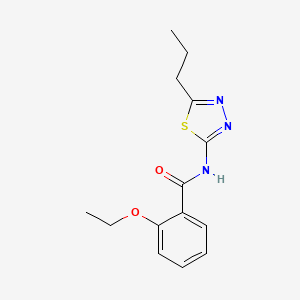
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)
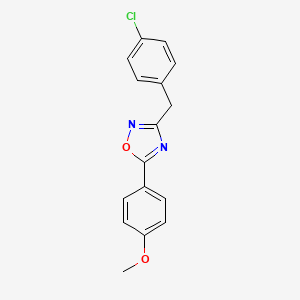
![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)
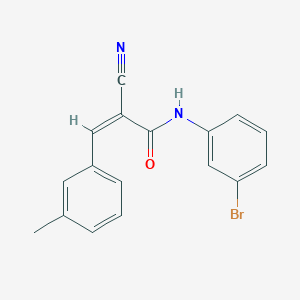
![methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)